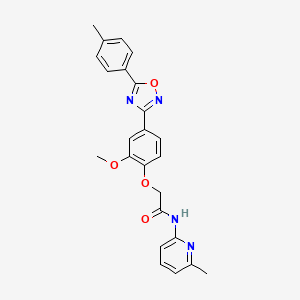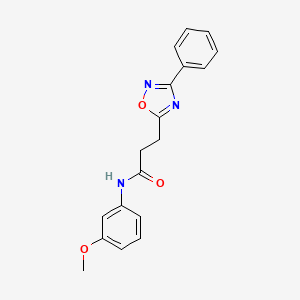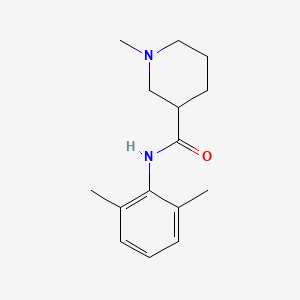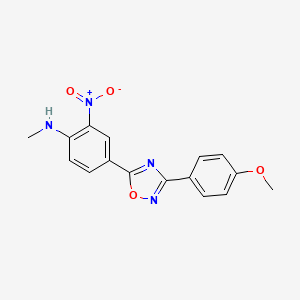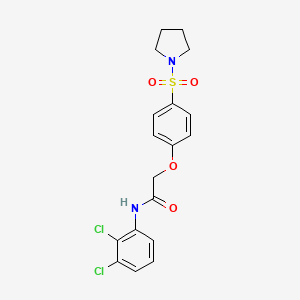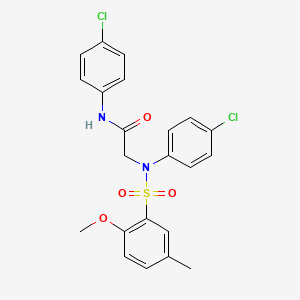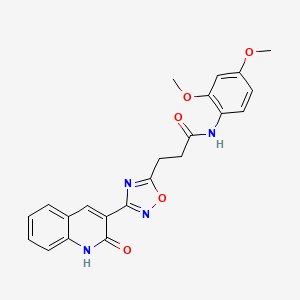
N-(3-acetylphenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetylphenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, also known as AMTB, is a small molecule that has been extensively studied for its potential applications in scientific research. This molecule has been found to have unique properties that make it an attractive target for researchers in a variety of fields, including neuroscience, pharmacology, and biochemistry. In
作用机制
The mechanism of action of N-(3-acetylphenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide involves its binding to the TRPM8 channel, which leads to the inhibition of its activity. This results in a decrease in the influx of calcium ions into the cell, which is required for the sensation of cold temperatures. N-(3-acetylphenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been found to be a potent and selective inhibitor of TRPM8, with little or no effect on other ion channels.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been found to have a number of biochemical and physiological effects. In addition to its role in the modulation of TRPM8, it has also been found to have anti-inflammatory properties. This is thought to be due to its ability to inhibit the activity of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is involved in the regulation of inflammation.
实验室实验的优点和局限性
N-(3-acetylphenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has several advantages for use in lab experiments. It is a small molecule that is easy to synthesize and purify, making it readily available for use in a variety of assays. It is also highly selective for TRPM8, which makes it a useful tool for studying the function of this ion channel. However, one limitation of N-(3-acetylphenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is that it can be difficult to use in vivo, as it has poor solubility and bioavailability.
未来方向
There are several future directions for research on N-(3-acetylphenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide. One area of interest is its potential use as a therapeutic agent for the treatment of pain and inflammation. Another area of interest is its role in the regulation of thermoregulation, which could have implications for the treatment of conditions such as fever. Additionally, further studies are needed to better understand the mechanism of action of N-(3-acetylphenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide and its effects on other ion channels and signaling pathways.
Conclusion:
In conclusion, N-(3-acetylphenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, or N-(3-acetylphenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, is a small molecule that has been extensively studied for its potential applications in scientific research. Its unique properties, including its selective inhibition of the TRPM8 ion channel and its anti-inflammatory effects, make it an attractive target for researchers in a variety of fields. While there are limitations to its use in vivo, N-(3-acetylphenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has several advantages for use in lab experiments, and there are several future directions for research on this molecule.
合成方法
The synthesis of N-(3-acetylphenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide involves several steps, including the reaction of 3-acetylphenylhydrazine with 4-methylbenzoyl chloride, followed by cyclization with ethyl acetoacetate. The final product is obtained after a series of purification steps, including recrystallization and chromatography. This method has been optimized over the years to yield high-quality N-(3-acetylphenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide with good purity and yield.
科学研究应用
N-(3-acetylphenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its role in the modulation of ion channels. N-(3-acetylphenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been found to selectively block the activity of the transient receptor potential melastatin 8 (TRPM8) channel, which is involved in the sensation of cold temperatures. This has led to its use in the study of pain perception and thermoregulation.
属性
IUPAC Name |
1-(4-methylbenzoyl)-N-(3-methylphenyl)-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2/c1-17-8-10-19(11-9-17)25(29)27-14-4-6-20-16-21(12-13-23(20)27)24(28)26-22-7-3-5-18(2)15-22/h3,5,7-13,15-16H,4,6,14H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPELELDUTDYDRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCCC3=C2C=CC(=C3)C(=O)NC4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-(N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)sulfamoyl)phenyl)acetamide](/img/structure/B7690786.png)
